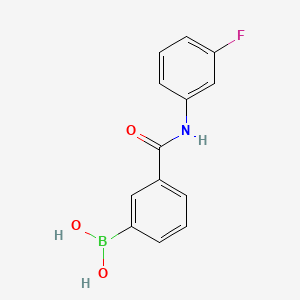

(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Descripción

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is [3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid. This systematic name provides precise information regarding the structural arrangement of atoms within the molecule. The name can be deconstructed into several key components:

- The parent structure is a boronic acid, specifically a phenylboronic acid

- The phenyl ring contains a carbamoyl substituent at the meta (position 3)

- A 3-fluorophenyl group is attached to the carbamoyl moiety

- The boronic acid functional group is the principal functional group for naming purposes

The compound is registered with the Chemical Abstracts Service under CAS number 874288-34-3. Additional identification parameters include:

- PubChem Compound Identifier (CID): 44717663

- InChIKey: OJAYVDZJZDGCFF-UHFFFAOYSA-N

- European Community Number: 813-435-3

The compound is also known by several synonyms in the scientific literature, including:

- 3-Borono-N-(3-fluorophenyl)benzamide

- 3-(3-Fluorophenylcarbamoyl)phenylboronic acid

- [3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid

- {3-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid

Table 1: Identification Parameters for (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

| Parameter | Identifier |

|---|---|

| IUPAC Name | [3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid |

| CAS Number | 874288-34-3 |

| PubChem CID | 44717663 |

| InChIKey | OJAYVDZJZDGCFF-UHFFFAOYSA-N |

| EC Number | 813-435-3 |

| MDL Number | MFCD09027207 |

Propiedades

IUPAC Name |

[3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-11-5-2-6-12(8-11)16-13(17)9-3-1-4-10(7-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAYVDZJZDGCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660278 | |

| Record name | {3-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-34-3 | |

| Record name | {3-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(3-Fluorophenyl)carbamoyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, with the chemical formula C13H11BFNO3 and CAS number 874288-34-3, is a complex organic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorophenyl group enhances binding affinity to various receptors, which may lead to significant biological effects. Boronic acids are known to form reversible covalent bonds with diols and other Lewis bases, allowing them to function as enzyme inhibitors in various biochemical pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of boronic acid derivatives. Studies have shown that modifications in the structure can significantly impact their efficacy:

- Fluorination : The introduction of fluorine at specific positions on the phenyl ring has been associated with increased potency against cancer cells. For instance, compounds with fluorine substitutions demonstrated enhanced antiproliferative effects in cell lines such as A2780 and MV-4-11 .

- Carbamoyl Group : The presence of the carbamoyl functional group plays a vital role in enhancing the compound's interaction with biological targets, potentially improving its therapeutic profile .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. For example, a study showed that derivatives of phenylboronic acids could arrest cells in the G2/M phase and activate caspase-3, suggesting a mechanism for inducing programmed cell death .

Antimicrobial Activity

Additionally, boronic acids have been evaluated for their antimicrobial properties. A related compound exhibited significant activity against bacteria such as Escherichia coli and Bacillus cereus, with a minimum inhibitory concentration (MIC) lower than that of established antibiotics . This suggests that this compound may also possess similar antimicrobial potential.

Case Studies

- Antiproliferative Activity : In a study assessing various phenylboronic acids, this compound was shown to inhibit cell proliferation effectively in multiple cancer cell lines. The structure was optimized to enhance its binding affinity, leading to lower micromolar IC50 values in sensitive cell lines .

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Its unique structure allows it to selectively bind to target enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Organic Synthesis:

- This compound is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds. Such reactions are essential in synthesizing complex organic molecules and pharmaceuticals.

Building Block for Advanced Materials:

- The compound serves as a key building block in the synthesis of polymers and advanced materials. Its ability to form reversible covalent bonds with diols enhances its utility in creating materials with specific functionalities .

Biological Applications

Molecular Probes:

- (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid has been investigated for its potential as a molecular probe in biological systems. Its boronic acid group can selectively bind to diols, such as glucose, making it suitable for developing glucose-responsive systems .

Fluorescent Probes:

- The compound is also employed in the development of fluorescent probes for biological imaging. These probes can monitor glucose levels and other biomolecules in real-time, facilitating advancements in diagnostic methods.

Medicinal Applications

Drug Discovery:

- In medicinal chemistry, this compound is explored for its potential use in drug discovery and development. Its ability to interact with biological targets through its boronic acid functionality allows for the design of novel therapeutic agents .

Antibacterial and Antioxidative Properties:

- Studies have highlighted the antibacterial and antioxidative properties of this compound. It has been incorporated into hydrogels that accelerate wound healing processes by mitigating oxidative stress.

Study 1: Glucose-responsive Microneedle Patch

- A study published in Nature Biomedical Engineering demonstrated the efficacy of microneedle patches containing this compound for diabetes management. The patches utilize the formation of glucose-borate complexes to control hormone release rates, effectively regulating blood glucose levels in diabetic mouse models.

Study 2: Antioxidative Hydrogels

- Another investigation focused on self-healing hydrogels incorporating this compound. These hydrogels exhibited enhanced wound healing capabilities by reducing oxidative stress and providing antibacterial effects, showcasing their potential in biomedical applications.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position : Fluorine at the meta-position (as in the target compound) vs. para-position (CAS 874289-41-5) significantly alters electronic properties and binding interactions. Meta-fluorine enhances dipole interactions in enzyme pockets .

- Carbamoyl Modifications : Dimethylcarbamoyl derivatives (e.g., 373384-14-6) exhibit higher lipophilicity (logP ~2.1) compared to the target compound (logP ~1.8), influencing membrane permeability .

- Synthetic Utility : The target compound’s Suzuki coupling efficiency (45–58% yield ) is comparable to analogs like (R)-(8-(4-((1-phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic acid but requires fewer synthetic steps than naphthalene-based derivatives .

Pharmacological and Biochemical Activity

- Enzyme Inhibition: Unlike [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC₅₀ = 1 µM against fungal histone deacetylase), the target compound’s activity remains uncharacterized. However, its fluorophenyl carbamoyl group may enhance target specificity via halogen bonding .

- Antiviral Potential: Boronic acids like BE8 and 6A8 inhibit SARS-CoV-2 proteases (Kᵢ < 10 nM), suggesting that the target compound’s boronic acid moiety could be optimized for similar applications .

- Catalytic Performance: In amidation reactions, the target compound’s catalytic efficiency is likely inferior to o-nitrophenylboronic acid (turnover number = 12.5) but superior to phenylboronic acid (turnover number = 0.3) due to its electron-withdrawing substituents .

Physicochemical Properties

- Solubility: The 3-fluorophenyl carbamoyl group improves aqueous solubility (≈15 mg/mL) compared to non-fluorinated analogs like (3-(phenylcarbamoyl)phenyl)boronic acid (≈8 mg/mL) .

- Thermal Stability: Grafting fluorophenyl carbamoyl groups onto boronic acids reduces thermal deactivation (T₅₀% degradation = 210°C) compared to non-fluorinated derivatives (T₅₀% = 195°C) .

Métodos De Preparación

Amide Bond Formation

The carbamoyl group is introduced via coupling reactions between an amine (3-fluoroaniline or derivatives) and a carboxylic acid or activated carboxyl derivative on the phenylboronic acid scaffold.

- Coupling Reagents: Commonly used coupling agents include carbodiimides (e.g., EDC, DCC) or uronium salts, but in some reported syntheses, 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) has been employed effectively for amidation.

- Solvents: Aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are typical.

- Base: Potassium carbonate or triethylamine (TEA) is used to neutralize the acid generated and promote the reaction.

- Temperature: Reactions are generally conducted at room temperature to moderate heating (up to 60 °C) to optimize yield without degrading boronic acid.

Alkylation and Functionalization of Boronic Acid Precursors

In some synthetic routes, intermediates such as thio-nicotinamides or bromomethyl-phenylboronic acids are alkylated or coupled to introduce the boronic acid moiety or other substituents.

- Alkylation Methods:

- Method A: Using bromomethyl building blocks in anhydrous DMF with resin-bound tertiary amines at 60 °C.

- Method B: Employing alkyl halides with tertiary amines like TEA or diisopropylethylamine (DIPEA) in DMF at elevated temperature.

- Method C: Using alkyl halides with aqueous NaOH in ethanol under reflux.

These methods allow for the selective functionalization of boronic acid-containing intermediates.

Purification and Characterization

- Purification: Preparative high-performance liquid chromatography (HPLC) is commonly used to isolate the final boronic acid compound with high purity.

- Characterization: Electrospray ionization mass spectrometry (ESI-MS), nuclear magnetic resonance (NMR), and HPLC purity analysis confirm the structure and purity.

Representative Synthesis Workflow (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amidation | 3-Fluoroaniline + phenylboronic acid acid derivative, EEDQ, THF, K2CO3, RT | Forms carbamoyl linkage |

| 2 | Boronic acid protection | Neopentyl glycol, toluene, reflux | Protects boronic acid as neopentyl boronate ester |

| 3 | Activation and coupling | Pivaloyl chloride, TEA, 0 °C to RT | Formation of mixed anhydride intermediate |

| 4 | Coupling with amine | 3-Fluoroaniline or substituted amines, heating | Forms final amide with boronic ester intact |

| 5 | Deprotection | Water or acidic hydrolysis | Regenerates free boronic acid |

| 6 | Purification | Preparative HPLC | Isolates pure (3-((3-fluorophenyl)carbamoyl)phenyl)boronic acid |

Research Findings and Yields

- The amidation step typically proceeds with moderate to excellent yields (60–90%) depending on reaction conditions and purity of starting materials.

- Boronic acid protection/deprotection steps are crucial to maintain the integrity of the boronic acid moiety and avoid degradation.

- Alkylation methods vary in efficiency; Method B (alkyl halide with tertiary amine in DMF at 60 °C) is widely used for high yield and purity.

- Final compounds exhibit purity levels above 95% after preparative HPLC.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Advantages | Challenges |

|---|---|---|---|

| Amidation | EEDQ coupling in THF with K2CO3 | Mild conditions, good yields | Sensitive to moisture |

| Boronic acid protection | Neopentyl glycol ester formation, reflux | Protects boronic acid effectively | Additional deprotection step needed |

| Alkylation (Method A) | Bromomethyl + resin-bound amine, DMF, 60 °C | Clean reaction, easy purification | Requires specialized resins |

| Alkylation (Method B) | Alkyl halide + TEA or DIPEA, DMF, 60 °C | High yield, scalable | Requires careful temperature control |

| Alkylation (Method C) | Alkyl halide + NaOH, EtOH, reflux | Simple reagents | Lower selectivity sometimes |

| Deprotection | Hydrolysis with water or acid | Regenerates free boronic acid | Must avoid boronic acid degradation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (3-((3-fluorophenyl)carbamoyl)phenyl)boronic acid?

- Methodology : This compound can be synthesized via multicomponent reactions involving carboxylphenylboronic acid, amines, aldehydes, and isocyanides. For example, a stirred solution of these components at room temperature for 24 hours, followed by solvent evaporation and purification via column chromatography, yields the product .

- Key Parameters : Reaction time (24 hours), purification using preparative HPLC (yield: ~5–21%), and characterization via H/C NMR and HRMS .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (δ 7.91–0.57 ppm) and C NMR (δ 174.2–11.1 ppm) confirm the presence of boronic acid and fluorophenylcarbamoyl groups .

- Mass Spectrometry : HRMS (ESI) with observed [M+H] values (e.g., 393.21902 for derivatives) ensures molecular weight validation .

- Purity : HPLC with >95.0% purity thresholds, as specified in commercial catalogs .

Q. What are the critical storage and handling protocols for this boronic acid derivative?

- Storage : Store at 0–6°C under inert atmospheres to prevent hydrolysis or oxidation of the boronic acid group .

- Safety : Use PPE (gloves, goggles) due to hazards (H315, H319: skin/eye irritation) and avoid exposure to moisture .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its binding affinity to biological targets?

- Mechanistic Insight : The boronic acid group forms reversible covalent bonds with diols or active-site residues in enzymes (e.g., autotaxin). The 3-fluorophenylcarbamoyl moiety enhances selectivity via hydrophobic interactions and fluorine-mediated hydrogen bonding .

- SAR Studies : Analogues with cyclopropane or oxazole substituents (e.g., [3-(1,3-oxazol-2-yl)phenyl]boronic acid) show reduced activity, highlighting the importance of the carbamoyl-fluorophenyl motif .

Q. What experimental strategies can resolve contradictions in reported stability data for this compound?

- Case Study : Conflicting purity claims (>98% in some catalogs vs. >95% in others) may arise from differences in analytical methods. Validate via:

- Parallel Testing : Compare HPLC (Thermo Scientific™) and H NMR integration for batch consistency .

- Stability Under Conditions : Monitor degradation in aqueous buffers (pH 7.4, 37°C) over 48 hours to assess hydrolytic susceptibility .

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura couplings involving this boronic acid?

- Protocol :

- Catalyst : Use Pd(PPh) (0.5–1 mol%) in DMF/HO (3:1).

- Base : CsCO (2 equiv) enhances coupling efficiency at 80°C for 12 hours .

- Yield Improvement : Pre-purify the boronic acid via recrystallization (ethanol/water) to remove boronated byproducts .

Q. What are the implications of fluorophenylcarbamoyl substitution on enzymatic inhibition?

- Case Study : In autotaxin inhibitors, fluorophenylcarbamoyl groups improve IC values (nanomolar range) by stabilizing enzyme-inhibitor complexes via π-π stacking and fluorine’s electronegativity .

- Comparative Data : Non-fluorinated analogues exhibit 10-fold lower activity, emphasizing fluorine’s role in target engagement .

Critical Research Gaps and Future Directions

- Target Identification : Screen against kinases or proteases to expand therapeutic applications beyond autotaxin inhibition .

- In Vivo Stability : Assess pharmacokinetics in rodent models to address hydrolysis concerns .

- Crystallography : Solve co-crystal structures with autotaxin to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.